

Application Notes and Protocols for In Vitro STING Activation Assays

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Compound of Interest		
Compound Name:	JNJ-40255293	
Cat. No.:	B15569278	Get Quote

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Introduction

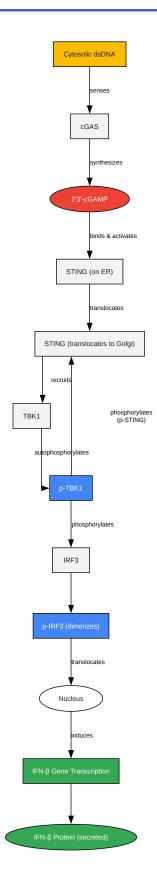
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent type I interferon response. Activation of STING signaling has emerged as a promising strategy in cancer immunotherapy and for the development of novel vaccine adjuvants. Consequently, robust and reproducible in vitro assays are essential for the discovery and characterization of novel STING agonists.

This document provides detailed protocols for three common in vitro methods to assess the activation of the STING pathway in a human monocytic cell line (THP-1): an Interferon- β (IFN- β) promoter reporter assay, an enzyme-linked immunosorbent assay (ELISA) for secreted IFN- β , and Western blotting for key phosphorylated signaling proteins. While the compound JNJ-42165279 is a fatty acid amide hydrolase (FAAH) inhibitor and not known to directly activate the STING pathway, the following protocols can be adapted to test any compound of interest for STING-dependent activity. For the purpose of illustration, a well-characterized synthetic STING agonist, diABZI, is used as an example.

STING Signaling Pathway

The canonical cGAS-STING signaling cascade is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm.





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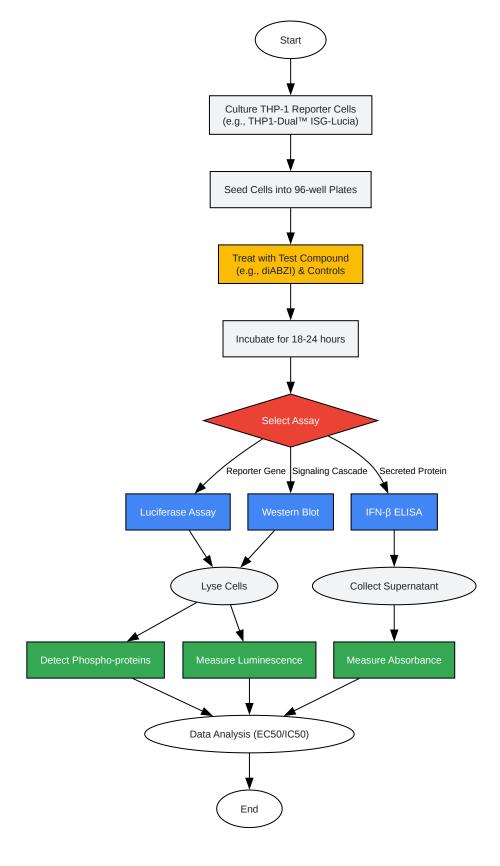
Caption: The cGAS-STING signaling pathway.



Experimental Workflow Overview

The overall workflow for assessing STING activation involves cell culture, treatment with a test compound, and subsequent analysis using one or more of the described assays.





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